Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Medicinal Chemistry FAAH Inhibition Spirocyclic Scaffolds

Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic organic compound characterized by a rigid 7-azaspiro[3.5]nonane core, a secondary hydroxyl group at the 2-position, and a benzyl carbamate (Cbz) protecting group on the nitrogen. This core scaffold has been established as a privileged structure in medicinal chemistry, particularly as a lead for potent fatty acid amide hydrolase (FAAH) inhibitors and GPR119 agonists, distinguishing it from other spirocyclic systems.

Molecular Formula C16H21NO3
Molecular Weight 275.348
CAS No. 147610-99-9
Cat. No. B586926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
CAS147610-99-9
Molecular FormulaC16H21NO3
Molecular Weight275.348
Structural Identifiers
SMILESC1CN(CCC12CC(C2)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H21NO3/c18-14-10-16(11-14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2
InChIKeyRWMALJVMDYFYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS 147610-99-9): A Spirocyclic Core for Research and Procurement


Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic organic compound characterized by a rigid 7-azaspiro[3.5]nonane core, a secondary hydroxyl group at the 2-position, and a benzyl carbamate (Cbz) protecting group on the nitrogen [1]. This core scaffold has been established as a privileged structure in medicinal chemistry, particularly as a lead for potent fatty acid amide hydrolase (FAAH) inhibitors and GPR119 agonists, distinguishing it from other spirocyclic systems [2][3]. The compound is primarily procured as a high-purity research chemical and synthetic intermediate, typically supplied at 97% purity, and requires storage at 2-8°C .

Why Generic Spirocyclic or Azetidine Alternatives Cannot Substitute for Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate in Targeted Applications


Generic substitution fails because the specific combination of the 7-azaspiro[3.5]nonane core and the benzyl carbamate (Cbz) protecting group imparts a unique reactivity and stability profile that is not recapitulated by structurally similar alternatives. The 7-azaspiro[3.5]nonane core itself provides a superior balance of potency and selectivity for key targets like FAAH and GPR119 when compared to other spirocyclic systems, such as 1-oxa-8-azaspiro[4.5]decane [1][2]. Furthermore, the choice of the Cbz protecting group on the nitrogen is not trivial; it provides distinct orthogonal deprotection conditions (hydrogenolysis) compared to the acid-labile Boc group found on the tert-butyl analog, making the benzyl ester uniquely suited for multi-step synthetic routes where acid-sensitive functionalities are present elsewhere in the molecule [3][4]. Simply substituting an alternative core or protecting group introduces divergent synthetic constraints and potentially altered biological activity, which can derail a research program.

Quantitative Evidence: How Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Compares to Analogs and Alternatives


Core Scaffold Superiority: FAAH Inhibition Potency of the 7-Azaspiro[3.5]nonane Core

The 7-azaspiro[3.5]nonane core, which is the foundational structure of the target compound, demonstrates superior potency for Fatty Acid Amide Hydrolase (FAAH) inhibition compared to a panel of other spirocyclic cores. A comparative study evaluated multiple cores, and the 7-azaspiro[3.5]nonane core was one of only two that clearly distinguished itself with a kinact/Ki value exceeding 1500 M⁻¹s⁻¹ [1]. This quantitative benchmark places the core scaffold among the most potent covalent FAAH inhibitor scaffolds reported.

Medicinal Chemistry FAAH Inhibition Spirocyclic Scaffolds

Potency in GPR119 Agonism: EC50 Achieved with 7-Azaspiro[3.5]nonane Derivatives

Optimized derivatives of the 7-azaspiro[3.5]nonane core have been shown to act as potent GPR119 agonists. A representative compound from this series, compound 17, exhibited an EC50 of 4 nM in a cellular assay [1]. While this is not a direct measurement for the benzyl ester itself, it quantifies the high level of potency achievable with this specific core. For comparison, another lead compound in the same study, 54g, demonstrated a desirable pharmacokinetic profile in Sprague-Dawley rats and a favorable glucose-lowering effect in diabetic rats [2], highlighting the in vivo relevance of the scaffold.

Metabolic Disease GPR119 Agonist Type 2 Diabetes

Protecting Group Orthogonality: Synthetic Utility vs. tert-Butyl Carbamate (Boc) Analogs

The benzyl carbamate (Cbz) group present on the target compound offers orthogonal deprotection conditions compared to the tert-butyl carbamate (Boc) group found on its closest analog, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-28-9). The Cbz group is removed via hydrogenolysis (H2, Pd/C), a neutral and mild condition, whereas the Boc group requires acidic conditions (e.g., TFA or HCl) [1][2]. This orthogonal reactivity is a critical differentiator for multi-step synthesis, allowing for the selective deprotection of one amine in the presence of another or when other acid-sensitive functional groups are present [3].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Optimal Use Cases for Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate in Research and Development


Synthesis of FAAH Inhibitor Libraries

This compound serves as an ideal starting material for the synthesis of focused libraries of FAAH inhibitors. The 7-azaspiro[3.5]nonane core has been validated as a lead scaffold for achieving potent (kinact/Ki > 1500 M⁻¹s⁻¹) FAAH inhibition, as established in the quantitative evidence [1]. The Cbz-protected amine provides a versatile handle for introducing various functional groups (e.g., ureas, carboxamides) after deprotection, enabling extensive Structure-Activity Relationship (SAR) studies on a proven pharmacophore. In vivo studies have demonstrated that related inhibitors effectively raise endogenous brain anandamide levels for >6 hours in mice [2], confirming the core's ability to produce brain-penetrant, long-acting candidates.

Building Block for GPR119 Agonist Development

Researchers developing novel antidiabetic agents can utilize this compound as a key intermediate. The 7-azaspiro[3.5]nonane core is a known scaffold for potent GPR119 agonists, with optimized derivatives achieving EC50 values as low as 4 nM [1]. This compound provides the core scaffold with a secondary alcohol handle, which can be used for further functionalization or as a point of diversity. The robust glucose-lowering effects observed in diabetic rat models with related compounds underscore the therapeutic potential of this scaffold, making the procurement of this specific building block a strategic choice for drug discovery programs in metabolic disease [2].

Multi-Step Synthesis Requiring Orthogonal Nitrogen Protection

This compound is specifically required in complex synthetic sequences where an acid-labile group elsewhere in the molecule precludes the use of the more common Boc-protected analog [1]. The Cbz group on this compound can be selectively removed under mild, neutral hydrogenolysis conditions without affecting other acid-sensitive protecting groups (e.g., tert-butyl esters, silyl ethers) or functional groups. This specific requirement makes the benzyl ester the only viable procurement option among 2-hydroxy-7-azaspiro[3.5]nonane derivatives, as substituting the tert-butyl analog would lead to decomposition or undesired side reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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